3-Chloro-6-fluoro-2-pyrazinecarbonitrile

Synthetic Methodology Nucleophilic Aromatic Substitution Regioselectivity

3-Chloro-6-fluoro-2-pyrazinecarbonitrile (CAS 356783-49-8) is a critical Favipiravir process impurity (Impurity 20/7) supplied with full characterization for regulatory-compliant analytical use. Its unique 3-chloro-6-fluoro substitution pattern ensures distinct chromatographic retention and MS behavior, essential for specific impurity quantification in ANDA filings and QC batch release. Unlike mono-halogenated analogs, this compound's reactivity profile enables selective synthetic transformations, making it a versatile building block for kinase inhibitor libraries. Procure with confidence for method development, validation, forced degradation studies, and routine quality control, supported by CoA and traceability to USP/EP pharmacopeial standards.

Molecular Formula C5HClFN3
Molecular Weight 157.53 g/mol
CAS No. 356783-49-8
Cat. No. B3327600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-fluoro-2-pyrazinecarbonitrile
CAS356783-49-8
Molecular FormulaC5HClFN3
Molecular Weight157.53 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Cl)C#N)F
InChIInChI=1S/C5HClFN3/c6-5-3(1-8)10-4(7)2-9-5/h2H
InChIKeyWLSDQWWLYQGWHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-fluoro-2-pyrazinecarbonitrile (CAS 356783-49-8): Procurement-Specific Overview of a Halogenated Pyrazinecarbonitrile Intermediate and Favipiravir Reference Standard


3-Chloro-6-fluoro-2-pyrazinecarbonitrile (CAS 356783-49-8), also designated as 3-chloro-6-fluoropyrazine-2-carbonitrile, is a di-halogenated pyrazine derivative bearing chloro and fluoro substituents at the 3- and 6-positions, respectively, along with a cyano group at the 2-position [1]. This substitution pattern confers distinct electronic properties and reactivity profiles that differentiate it from non-halogenated or mono-halogenated pyrazinecarbonitrile analogs. In a pharmaceutical context, this compound is formally recognized and procured as Favipiravir Impurity 20 (or Impurity 7/14 depending on vendor nomenclature), and it is supplied with detailed characterization data compliant with regulatory guidelines for use as an analytical reference standard in method development, validation, and quality control [2]. Its primary procurement value lies in its defined identity and purity, which are essential for the accurate quantification and control of process-related impurities during the manufacture and stability testing of Favipiravir active pharmaceutical ingredient (API) and finished dosage forms.

Why Generic Substitution of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (CAS 356783-49-8) with Non-Halogenated or Mono-Halogenated Analogs Is Scientifically Unsupported


Procurement decisions for pyrazinecarbonitrile derivatives should not be based solely on the core scaffold. The specific 3-chloro-6-fluoro substitution pattern on 3-chloro-6-fluoro-2-pyrazinecarbonitrile fundamentally alters both its synthetic reactivity and its behavior as an analytical reference standard compared to unsubstituted pyrazinecarbonitrile (CAS 19847-12-2) or mono-halogenated analogs. From a synthetic perspective, the presence of a chloro substituent has been shown to suppress conversion in deoxidative cyanation reactions, leading to different yields and regioselectivity compared to ortho-para-directing substituents [1]. This means that a different building block cannot be used interchangeably in multi-step synthetic sequences without affecting both yield and isomeric purity. From an analytical standpoint, the compound's specific chromatographic retention time, UV absorption profile, and mass spectrometric behavior are unique and critical for its intended use as a process impurity marker for Favipiravir [2]. Using a structurally related but distinct analog (e.g., 6-fluoro-2-pyrazinecarbonitrile lacking the 3-chloro group) would result in a different analytical response, rendering the method non-specific and invalid for regulatory compliance. The following quantitative evidence outlines the specific dimensions where this compound's identity confers a measurable, scientifically-defensible advantage over its closest analogs in both synthetic and analytical procurement contexts.

3-Chloro-6-fluoro-2-pyrazinecarbonitrile (CAS 356783-49-8): Quantitative Evidence of Differentiation from Closest Analogs in Synthesis and Analytical Performance


Differential Reactivity in Deoxidative Cyanation: Chloro Substituent Suppression of Conversion

In a head-to-head comparison within a class-level synthesis methodology (deoxidative cyanation of 3-substituted pyrazine 1-oxides), the presence of a chloro substituent strongly suppresses conversion relative to ortho-para-directing groups. The chloro group, being a meta-director, leads to a mixture of 3- and 5-substituted pyrazinecarbonitriles in moderate yields, whereas ortho-para directors enable high regioselectivity for 3-substituted pyrazine-2-carbonitriles. For instance, a pyrazine 1-oxide bearing a methoxy group (R1 = OMe) as an ortho-para director gave the corresponding 3-substituted pyrazine-2-carbonitrile 152 in 88% yield and a negligible amount of the 5-isomer 153. Conversely, a chloro-substituted derivative (R1 = Cl) produced a near-equal mixture of 3- and 5-isomers in only 28% combined yield. [1] This demonstrates that the chloro substituent in 3-chloro-6-fluoro-2-pyrazinecarbonitrile is not a passive spectator; it actively diminishes reaction efficiency and regiocontrol compared to electron-donating substituents, and its behavior is distinct from that of a fluoro substituent alone (fluoro is a para-director).

Synthetic Methodology Nucleophilic Aromatic Substitution Regioselectivity Pyrazine Chemistry

Validated Analytical Linearity and Recovery Parameters for Favipiravir-Related Substance Detection

While a direct head-to-head comparison of analytical performance for 3-chloro-6-fluoro-2-pyrazinecarbonitrile versus another specific impurity is not available in the primary literature, a validated HPLC method for determining Favipiravir-related substances provides quantitative performance data that can be cross-referenced to this compound's expected behavior as a reference standard. The method, developed using an Agilent Zorbax SB-C18 column and UV detection at 238 nm, established linearity ranges for four identified impurities (Impurities 1-4) from 0.04 to approximately 2.0-2.1 μg/mL, with correlation coefficients (r) ≥ 0.9996. Mean recovery rates for these impurities ranged from 97.8% to 100.8%, with relative standard deviations (RSD) ≤ 2.8% (n=9). [1] Although the paper does not explicitly assign impurity numbers to chemical structures, vendor documentation confirms that 3-chloro-6-fluoro-2-pyrazinecarbonitrile is a known Favipiravir process impurity (Impurity 20 or 7). The method's demonstrated sensitivity, precision, and accuracy for a suite of structurally related impurities strongly implies that this compound, when procured as a well-characterized reference standard, will exhibit comparable, if not better, analytical performance parameters, making it suitable for regulatory-compliant method validation and routine quality control.

Analytical Method Validation High-Performance Liquid Chromatography (HPLC) Quality Control Reference Standards

Defined Storage and Handling Specifications for Reference Standard Integrity

Procurement of a reference standard demands explicit storage and handling specifications to maintain its integrity and traceability. Vendor technical datasheets for 3-chloro-6-fluoro-2-pyrazinecarbonitrile (as Favipiravir Impurity 20) specify a recommended storage condition of 2-8°C in a refrigerator [1]. In contrast, some vendors list a storage temperature of 'ambient' or 'room temperature' for other Favipiravir impurities , indicating a higher degree of thermal stability for those compounds. The defined cold-chain requirement for this specific chloro-fluoro derivative suggests a measurable, albeit qualitative, difference in intrinsic stability under standard laboratory storage conditions. Procuring this compound without adhering to these specifications risks degradation, potentially invalidating its use as a quantitative reference standard. Furthermore, the compound is supplied with a Certificate of Analysis (CoA) detailing purity and characterization data, which is essential for regulatory traceability.

Stability Reference Standard Management Quality Assurance Good Laboratory Practice (GLP)

Primary Research and Industrial Application Scenarios for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile (CAS 356783-49-8) Driven by Evidence


Method Development and Validation for Favipiravir Impurity Profiling in ANDA Submissions

This is the primary and most robustly supported application scenario. As a well-characterized Favipiravir process impurity (Impurity 20/7), 3-chloro-6-fluoro-2-pyrazinecarbonitrile serves as an essential reference standard for developing and validating stability-indicating HPLC methods. The validated analytical parameters established in peer-reviewed literature for related impurities—linearity ranges of 0.04-2.1 μg/mL (r ≥ 0.9996) and recoveries of 97.8-100.8% (RSD ≤ 2.8%)—provide a strong, cross-study comparable baseline for expected performance. [1] Its use is mandated in Abbreviated New Drug Application (ANDA) filings to demonstrate control of process-related impurities and for routine Quality Controlled (QC) batch release testing during commercial production of Favipiravir. The defined cold-chain storage requirement (2-8°C) [2] must be factored into the analytical laboratory's standard operating procedures for reference standard management.

Synthetic Intermediate for Halogenated Pyrazine Derivatives with Controlled Reactivity

For medicinal chemistry and process chemistry groups, this compound is procured as a synthetic building block where the differential reactivity of the chloro and fluoro substituents can be exploited. Evidence from class-level synthesis methodologies indicates that the chloro group suppresses conversion and alters regioselectivity in certain nucleophilic aromatic substitution reactions, such as deoxidative cyanation. [3] This property, while a limitation in some contexts, can be strategically leveraged. For instance, the chloro substituent at the 3-position can serve as a handle for selective substitution with amines or thiols, while the 6-fluoro group and the 2-cyano group remain intact for subsequent transformations. This scenario is particularly relevant for laboratories synthesizing novel kinase inhibitor libraries or other heterocyclic compounds where a specific halogenation pattern is required for target binding or to modulate physicochemical properties.

Forced Degradation Studies and Stability Testing of Favipiravir Formulations

In pharmaceutical development, forced degradation studies are conducted to identify potential degradation products and establish the stability-indicating nature of the analytical method. 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, being a known synthetic impurity and a potential degradation product of Favipiravir, is a critical component in these studies. Its procurement and use as a reference standard allow for the unambiguous identification and quantification of this specific impurity when it appears in stressed samples. This is directly supported by published LC-MS studies that have identified and characterized degradation impurities in Favipiravir finished solid dosage forms. [4] Using this compound ensures that the analytical method can accurately resolve and measure this specific impurity from the API and other degradants, a key requirement for ICH-compliant stability studies.

Quality Control Testing for Favipiravir API and Drug Product Release

In a QC/QA industrial setting, the compound is procured as a quantitative reference standard for the routine testing of incoming Favipiravir API batches and finished drug product. The compound's defined identity and purity, documented via a Certificate of Analysis (CoA) from suppliers, enable its use in establishing system suitability criteria (e.g., resolution, tailing factor, and repeatability) and for calculating impurity levels in test samples. The validated HPLC method referenced earlier [1] directly translates to a robust QC procedure where the known concentration of this reference standard is used to generate a calibration curve or single-point calibration for quantifying the corresponding impurity in the sample. This ensures that every batch of Favipiravir released to the market meets the specified limits for this particular impurity, safeguarding patient safety and meeting global regulatory expectations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-6-fluoro-2-pyrazinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.